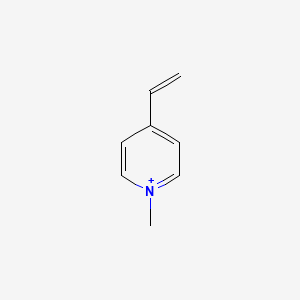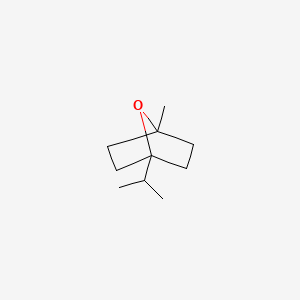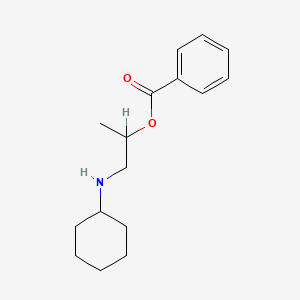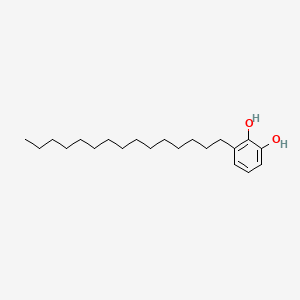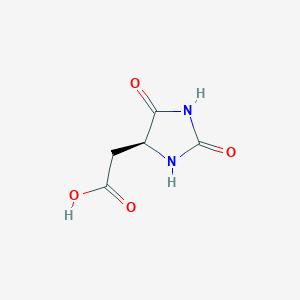
L-5-羧甲基乙内酰脲
描述
L-5-Carboxymethylhydantoin is a derivative of hydantoin, a compound that belongs to the family of cyclic amides It is characterized by the presence of a carboxymethyl group attached to the hydantoin ring
科学研究应用
L-5-Carboxymethylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: L-5-Carboxymethylhydantoin is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
Mode of Action
It is known to be an imidazolidine-2,4-dione having a carboxymethyl group at the 5-position .
Biochemical Pathways
It is known that the enzyme carboxymethylhydantoinase (ec 3524) catalyzes the chemical reaction of L-5-carboxymethylhydantoin and water to produce N-carbamoyl-L-aspartate . This suggests that L-5-Carboxymethylhydantoin may play a role in the metabolism of certain amino acids.
生化分析
Biochemical Properties
L-5-Carboxymethylhydantoin plays a significant role in biochemical reactions, particularly in the hydrolysis of cyclic amides. It interacts with enzymes such as carboxymethylhydantoinase (EC 3.5.2.4), which catalyzes the conversion of L-5-Carboxymethylhydantoin and water to N-carbamoyl-L-aspartate . This enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds other than peptide bonds. The interaction between L-5-Carboxymethylhydantoin and carboxymethylhydantoinase is crucial for the breakdown of this compound, facilitating its role in metabolic pathways.
Cellular Effects
L-5-Carboxymethylhydantoin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotic acid and ureidosuccinic acid . These interactions can lead to changes in gene expression and metabolic flux, impacting cellular function and overall metabolism.
Molecular Mechanism
The molecular mechanism of L-5-Carboxymethylhydantoin involves its binding interactions with specific enzymes and biomolecules. For instance, carboxymethylhydantoinase catalyzes the hydrolysis of L-5-Carboxymethylhydantoin, resulting in the formation of N-carbamoyl-L-aspartate . This reaction is essential for the breakdown and utilization of L-5-Carboxymethylhydantoin in metabolic pathways. Additionally, the compound may influence enzyme activity through inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-5-Carboxymethylhydantoin can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that L-5-Carboxymethylhydantoin is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to L-5-Carboxymethylhydantoin in in vitro and in vivo studies has demonstrated its potential impact on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of L-5-Carboxymethylhydantoin vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, L-5-Carboxymethylhydantoin can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
L-5-Carboxymethylhydantoin is involved in several metabolic pathways, including the breakdown of cyclic amides and pyrimidine metabolism. The compound interacts with enzymes such as carboxymethylhydantoinase, facilitating its conversion to N-carbamoyl-L-aspartate . This reaction is a crucial step in the utilization of L-5-Carboxymethylhydantoin in cellular metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of L-5-Carboxymethylhydantoin within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms of L-5-Carboxymethylhydantoin is essential for elucidating its role in cellular function and metabolism.
Subcellular Localization
L-5-Carboxymethylhydantoin exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in biochemical reactions and metabolic pathways, affecting its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
L-5-Carboxymethylhydantoin can be synthesized through several methods. One common approach involves the reaction of hydantoin with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Hydantoin is dissolved in a suitable solvent, such as water or ethanol.
- Chloroacetic acid is added to the solution, followed by the addition of a base, such as sodium hydroxide.
- The reaction mixture is heated to promote the formation of L-5-Carboxymethylhydantoin.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of L-5-Carboxymethylhydantoin may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality L-5-Carboxymethylhydantoin for various applications.
化学反应分析
Types of Reactions
L-5-Carboxymethylhydantoin undergoes several types of chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of L-5-Carboxymethylhydantoin are less documented, it is likely that the compound can participate in these reactions under appropriate conditions.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and carboxymethylhydantoinase enzyme.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the carboxymethyl group.
Major Products Formed
Hydrolysis: N-carbamoyl-L-aspartate.
Substitution: Various substituted hydantoin derivatives, depending on the nucleophile used.
相似化合物的比较
L-5-Carboxymethylhydantoin can be compared with other hydantoin derivatives, such as:
Allantoin: A naturally occurring hydantoin derivative involved in purine metabolism.
L-5-Carboxyethylhydantoin: Similar to L-5-Carboxymethylhydantoin but with an ethyl group instead of a methyl group.
N-Methylhydantoin: A derivative with a methyl group attached to the nitrogen atom of the hydantoin ring.
Uniqueness
L-5-Carboxymethylhydantoin is unique due to its specific structure, which includes a carboxymethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLZADYSWBCOX-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26184-53-2 | |
| Record name | 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


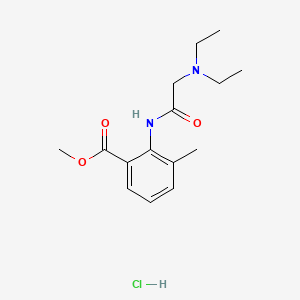

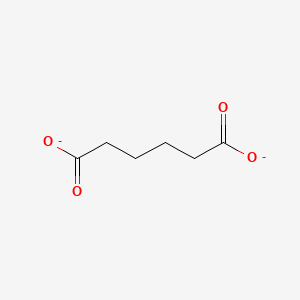
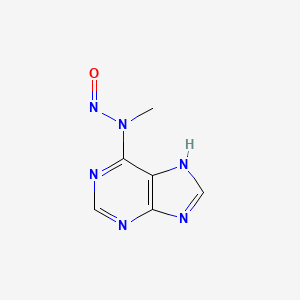
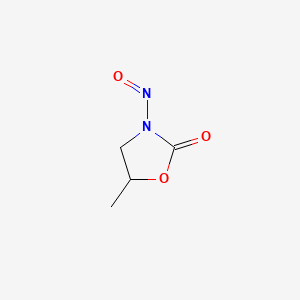
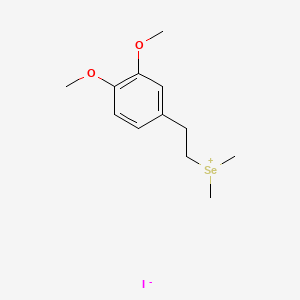
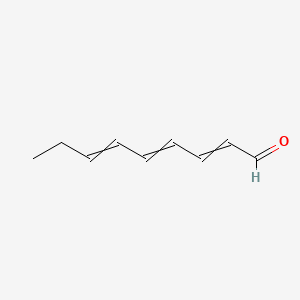

![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)
